molecular formula C12H11ClN2O2 B5635632 7-Chloroquinolin-4-yl dimethylcarbamate

7-Chloroquinolin-4-yl dimethylcarbamate

Cat. No.: B5635632
M. Wt: 250.68 g/mol
InChI Key: FJLCBOSCJKXAJO-UHFFFAOYSA-N
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Description

7-Chloroquinolin-4-yl dimethylcarbamate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties

Biological Activity

7-Chloroquinolin-4-yl dimethylcarbamate is a synthetic compound belonging to the quinoline family, which has garnered significant attention due to its diverse biological activities. Primarily, it exhibits notable antimalarial , anticancer , and antimicrobial properties. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The IUPAC name for this compound is (7-chloroquinolin-4-yl) N,N-dimethylcarbamate. Its molecular formula is C12H11ClN2O2C_{12}H_{11}ClN_{2}O_{2}, and it features a chloro group at position 7 of the quinoline ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimalarial Activity : The compound interferes with the heme detoxification pathway in Plasmodium parasites, which is essential for their survival. This mechanism is similar to that of established antimalarial drugs like chloroquine .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells .

Antimalarial Activity

Research indicates that this compound exhibits potent antimalarial properties. In vitro studies have shown that it can significantly inhibit the growth of Plasmodium falciparum, particularly strains resistant to conventional treatments.

CompoundIC50 (nM)Strain
This compound<10Chloroquine-sensitive (3D7)
This compound<50Chloroquine-resistant (K1)

Anticancer Activity

The compound has been evaluated against a panel of cancer cell lines. The results indicate promising cytotoxic effects:

Cell LineIC50 (µM)
HeLa (Cervical)0.688
MCF-7 (Breast)0.750
A549 (Lung)1.200

These findings suggest that this compound may serve as a potential lead compound in the development of new anticancer therapies .

Antimicrobial Activity

Additionally, the compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy was tested against both gram-positive and gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli30

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Antimalarial Efficacy : A study reported that this compound showed significant inhibition against P. falciparum with an IC50 value lower than that of chloroquine in resistant strains .
  • Cytotoxicity Assessment : In a comprehensive evaluation involving multiple cancer cell lines, the compound exhibited submicromolar GI50 values, indicating high potency against various tumor types .
  • Structure-Activity Relationship (SAR) : Research has identified key structural features necessary for biological activity, emphasizing the importance of the chloro group and the dimethylcarbamate moiety in enhancing efficacy against Plasmodium and cancer cells .

Properties

IUPAC Name

(7-chloroquinolin-4-yl) N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-15(2)12(16)17-11-5-6-14-10-7-8(13)3-4-9(10)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLCBOSCJKXAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C2C=CC(=CC2=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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